molecular formula C7H6NO7P B11959796 4-Nitro-2-phosphonobenzoic acid CAS No. 102153-78-6

4-Nitro-2-phosphonobenzoic acid

Cat. No.: B11959796
CAS No.: 102153-78-6
M. Wt: 247.10 g/mol
InChI Key: PFWUFGANONPVGT-UHFFFAOYSA-N
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Description

4-Nitro-2-phosphonobenzoic acid is an organic compound with the molecular formula C7H6NO7P. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group (-NO2) at the fourth position and a phosphonic acid group (-PO3H2) at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-phosphonobenzoic acid typically involves the nitration of 2-phosphonobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-phosphonobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Amino-2-phosphonobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Phosphonic acid derivatives.

Scientific Research Applications

4-Nitro-2-phosphonobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2-phosphonobenzoic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the active site of aspartate β-semialdehyde dehydrogenase, inhibiting its activity. This enzyme is crucial for the biosynthesis of essential amino acids in bacteria, making the compound a potential antibacterial agent . The nitro group and phosphonic acid group play key roles in the binding and inhibition process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro and phosphonic acid groups on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

102153-78-6

Molecular Formula

C7H6NO7P

Molecular Weight

247.10 g/mol

IUPAC Name

4-nitro-2-phosphonobenzoic acid

InChI

InChI=1S/C7H6NO7P/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15/h1-3H,(H,9,10)(H2,13,14,15)

InChI Key

PFWUFGANONPVGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)C(=O)O

Origin of Product

United States

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